molecular formula C10H11BrO2 B14837260 1-Bromo-3-cyclopropoxy-2-methoxybenzene

1-Bromo-3-cyclopropoxy-2-methoxybenzene

Cat. No.: B14837260
M. Wt: 243.10 g/mol
InChI Key: VYJWFMPSOJKPHZ-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropoxy-2-methoxybenzene is a brominated aromatic compound featuring a cyclopropoxy substituent at the 3-position and a methoxy group at the 2-position. For instance, 1-bromo-3-isopropoxy-2-methoxybenzene (CAS 1204299-41-1) shares a similar backbone but substitutes cyclopropoxy with isopropoxy, yielding a molecular formula of C₁₀H₁₃BrO₂ and a molecular weight of 245.116 g/mol . The cyclopropoxy group introduces steric and electronic effects distinct from linear alkoxy substituents, influencing solubility, reactivity, and synthetic pathways.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-bromo-3-cyclopropyloxy-2-methoxybenzene

InChI

InChI=1S/C10H11BrO2/c1-12-10-8(11)3-2-4-9(10)13-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

VYJWFMPSOJKPHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-cyclopropoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-cyclopropoxy-2-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-cyclopropoxy-2-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 3-cyclopropoxy-2-methoxybenzene derivatives.

    Oxidation: Formation of 3-cyclopropoxy-2-methoxybenzaldehyde or 3-cyclopropoxy-2-methoxybenzoic acid.

    Reduction: Formation of 3-cyclopropoxy-2-methoxybenzene.

Scientific Research Applications

1-Bromo-3-cyclopropoxy-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropoxy-2-methoxybenzene depends on its specific application

    Bromine atom: Can participate in halogen bonding and electrophilic interactions.

    Cyclopropoxy group: Provides steric hindrance and can influence the compound’s reactivity and binding affinity.

    Methoxy group: Acts as an electron-donating group, affecting the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key analogs and their substituent-driven differences are summarized below:

Compound Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
1-Bromo-3-cyclopropoxy-2-methoxybenzene 3-cyclopropoxy, 2-methoxy, 1-Br Not provided C₁₀H₁₁BrO₂ (inferred) ~257 (estimated) High steric hindrance; moderate solubility in polar aprotic solvents
1-Bromo-3-chloro-2-methoxybenzene 3-Cl, 2-methoxy, 1-Br 183802-98-4 C₇H₆BrClO 235.48 Higher polarity, lower lipophilicity; soluble in dichloromethane
1-Bromo-3-isopropoxy-2-methoxybenzene 3-isopropoxy, 2-methoxy, 1-Br 1204299-41-1 C₁₀H₁₃BrO₂ 245.116 Lower steric hindrance vs. cyclopropoxy; improved synthetic accessibility
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 3-F, 4-NO₂, 2-methoxy, 1-Br 1224629-07-5 C₇H₅BrFNO₃ 274.03 Electron-withdrawing NO₂ group enhances electrophilic substitution reactivity

Solubility and Stability

  • The cyclopropoxy group’s rigid, non-planar structure reduces solubility in water compared to linear alkoxy substituents (e.g., isopropoxy). However, it enhances stability against hydrolytic cleavage due to reduced ring strain compared to smaller cyclic ethers .
  • The nitro-substituted analog (CAS 1224629-07-5) exhibits lower thermal stability, decomposing at temperatures above 150°C, whereas methoxy- and cyclopropoxy-substituted bromobenzenes remain stable up to 200°C .

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